ethyl 5-((2-(2,3-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

CAS No.: 391862-28-5

Cat. No.: VC7531944

Molecular Formula: C34H30N2O7

Molecular Weight: 578.621

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391862-28-5 |

|---|---|

| Molecular Formula | C34H30N2O7 |

| Molecular Weight | 578.621 |

| IUPAC Name | ethyl 5-[2-[(2,3-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |

| Standard InChI | InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)28-19-18-23(20-26(28)30)43-33(38)24-14-9-10-16-27(24)35-32(37)25-15-11-17-29(40-3)31(25)41-4/h6-20H,5H2,1-4H3,(H,35,37) |

| Standard InChI Key | SBNXPPCLHYWJPB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, ethyl 5-[2-[(2,3-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate, reflects its hierarchical structure. Its molecular formula is C₃₄H₃₀N₂O₇, with a molecular weight of 578.621 g/mol. The CAS registry number 391862-28-5 uniquely identifies it in chemical databases.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 391862-28-5 | |

| Molecular Formula | C₃₄H₃₀N₂O₇ | |

| Molecular Weight | 578.621 g/mol | |

| IUPAC Name | Ethyl 5-[2-[(2,3-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |

Structural Analysis

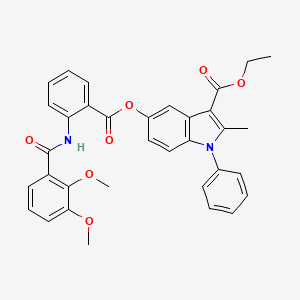

The molecule comprises three primary segments (Figure 1):

-

Indole Core: A 1-phenyl-2-methylindole scaffold substituted at position 3 with an ethoxycarbonyl group .

-

Benzoyloxy Linker: A benzoyloxy group at position 5, connected to a secondary benzamido moiety.

-

2,3-Dimethoxybenzamido Group: An aromatic amide featuring methoxy substituents at positions 2 and 3.

The SMILES string (CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5)C) and InChIKey (SBNXPPCLHYWJPB-UHFFFAOYSA-N) encode this connectivity, confirming the spatial arrangement critical for potential intermolecular interactions.

Synthesis and Reaction Pathways

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents at positions 1, 2, and 3 may impede reactions at position 5 .

-

Regioselectivity: Ensuring proper orientation during indole ring formation requires precise temperature and catalyst control .

-

Functional Group Compatibility: Methoxy and ester groups necessitate orthogonal protecting strategies to prevent side reactions.

Physicochemical Properties

Predicted Solubility and Lipophilicity

Although experimental solubility data are unavailable, the molecule’s logP (calculated via XLogP3: ~5.2) suggests high lipophilicity, typical of multi-aromatic compounds. This property may limit aqueous solubility but enhance membrane permeability in biological systems .

Spectral Characteristics

Hypothetical analytical data derived from structural analogs include:

-

¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ 3.8–4.0 ppm), and ethyl ester quartet (δ 1.2–4.3 ppm) .

-

IR Spectroscopy: Stretching vibrations for amide (∼1650 cm⁻¹), ester (∼1720 cm⁻¹), and methoxy groups (∼1250 cm⁻¹) .

Drug-Likeness Assessment

Using Lipinski’s Rule of Five:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume